Bimatoprost is a synthetic prostaglandin analogue used as a topical ophthalmic medication for the treatment of open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP) [National Eye Institute, ].
Bimatoprost is a synthetic analog of prostaglandin F2α, primarily used in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is also employed cosmetically to enhance eyelash growth. The compound has gained attention for its dual functionality: as a medication to treat eye conditions and as a cosmetic agent to improve the aesthetics of eyelashes. The chemical structure of bimatoprost is characterized by its molecular formula, , and it has a molecular weight of approximately 415.57 g/mol .
In glaucoma, Bimatoprost increases the outflow of aqueous humor, the fluid within the eye, thereby lowering IOP []. The exact mechanism remains under exploration, but it likely involves prostamide receptors and modulation of cellular signaling pathways. For eyelash growth, Bimatoprost may extend the anagen (growth) phase of the hair follicle cycle and increase the number of hairs in the growth phase.
Bimatoprost is generally well-tolerated but can cause eye irritation, eyelid darkening, and dry eyes. It should not be used by pregnant or breastfeeding women due to potential risks.
Studies suggest low systemic toxicity of Bimatoprost.
Information on flammability is not readily available.
Bimatoprost can undergo hydrolysis under extreme pH conditions [].
Bimatoprost undergoes several metabolic transformations after administration, primarily through oxidation, N-deethylation, and glucuronidation. These processes yield a variety of metabolites, with the bimatoprost acid being the most active form. The compound is predominantly eliminated via renal pathways, with about 67% excreted in urine and 25% in feces . The elimination half-life of bimatoprost is approximately 45 minutes when administered intravenously .
Bimatoprost exhibits its biological activity by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This effect is achieved through mechanisms involving the trabecular meshwork and uveoscleral pathways. Unlike other prostaglandin analogs, bimatoprost does not act on known prostaglandin receptors but mimics endogenous prostamides, which are structurally similar but have distinct mechanisms of action . Additionally, bimatoprost has been shown to influence adipocyte biology by inhibiting preadipocyte differentiation while promoting their proliferation, suggesting potential implications for obesity treatment .
The synthesis of bimatoprost has evolved over time. Traditional methods involve multi-step organic synthesis techniques that can be complex and resource-intensive. Recent advancements include enzymatic reactions that simplify the synthesis process, making it more efficient and environmentally friendly. In particular, machine learning algorithms have been employed to optimize synthetic pathways, enhancing the practicality of producing bimatoprost and similar compounds .
Bimatoprost has several applications:
Bimatoprost belongs to a class of compounds known as prostaglandin analogs. Here are some similar compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
Latanoprost | Primarily acts on prostaglandin F receptors; used for glaucoma treatment; causes eyelash growth as well. |
Travoprost | Similar mechanism to bimatoprost but has different side effects; also used in glaucoma treatment. |
Tafluprost | A newer prostaglandin analog with once-daily dosing; less likely to cause conjunctival hyperemia compared to others. |
Unoprostone | Acts differently by mimicking natural prostaglandins; less potent than bimatoprost in lowering intraocular pressure. |
Bimatoprost stands out due to its unique action as a prostamide rather than a typical prostaglandin analog, which allows it to exert effects without activating known prostanoid receptors . This distinction contributes to its specific therapeutic profile and side effect profile compared to other compounds in its class.
A unified chemoenzymatic route developed at Fudan University employs a “biocatalytic retrosynthesis” logic that stitches together enzymatic and chemocatalytic steps to access five commercial prostaglandins, including bimatoprost, in 11–12 steps from dichloro‐bicyclic ketone 6a with overall yields of 3.8–8.4% [1] [2].
Key features:
Table 1 summarises recent biocatalytic retrosynthesis routes.
Route | Starting Material | Biocatalysts (step) | Step Count | Overall Yield | Max Scale Reported |
---|---|---|---|---|---|
Fudan unified synthesis [1] [2] | Dichloro-ketone 6a | BVMO (step 2); KRED (step 9) | 11–12 | 3.8–8.4% | 5 g (lab) |
Nature Communications concise path [3] | Bromohydrin core | BVO (step 1); Ni-cross couplings | 5–7 | 10–12% | 10 g |
Pichia anomala one-pot cascade [4] | Corey lactone benzoate | Endogenous ene-reductase / ketoreductase / esterase | 9 | 17% | 1 g |
BVMOs offer high chemo- and stereocontrol for constructing the bicyclic γ-lactone core:
Table 2 compares representative enzyme metrics.
Enzyme Source | Substrate (model) | ee / dr | TOF (h⁻¹) | Operational Stability |
---|---|---|---|---|
E. coli-expressed BVMO (Fudan) [2] | 6a | 99% ee | 380 | >48 h at 25 °C |
PAMO-P3 mutant [5] | 2-phenylcyclohexanone | 98% ee | 110 | 72 h at 30 °C |
H. algeriensis BVMO [7] | 2-dodecanone | n/a | 95 | 5 days at 25 °C |
Varinder Aggarwal’s organocatalytic programme converts succinaldehyde into a bicyclic enal through l-proline-mediated double aldol dimerisation, furnishing the intermediate in 32% isolated yield on multigram scale [8]. Subsequent lactonisation and side-chain elaboration deliver bimatoprost in only seven steps and >99% ee [9] [10].
Advances include:
Table 3 contrasts leading aldol-based routes.
Method | Catalyst | Steps to Bimatoprost | Overall Yield | Notable Attributes |
---|---|---|---|---|
Aggarwal 2015 [9] [10] | l-Proline (20 mol %) | 7 | 11% | 7-step shortest route; >99% ee |
Re-optimised 2018 [8] | l-Proline (10 mol %) + DBA | 7 | 21% | 2× yield, scalable to 50 g enal |
Hayashi pot-economical [11] | Diphenylprolinol silyl ether | 8 | 18% | Telescoped one-pot sequences |
The prostaglandin skeleton is prone to epimerisation (15 R) and double-bond isomerisation (5,6-trans). An integrated chromatography (silica, EtOH/heptane 94:6) followed by acetonitrile crystallisation lowers total impurities below 0.2%, achieving ≥99.8% purity at kilogram scale [12]. The European Medicines Agency specifies related substances limits of ≤0.5% each for commercial drug substance [13].
An OPRD assessment of 14 published routes reported median isolated yield of 12% and average PMI > 600 kg kg⁻¹; incorporating biocatalytic steps reduced PMI by ~35% owing to benign reagents and milder conditions [14]. Continuous-flow oxidation modules in the Fudan synthesis trimmed solvent use by 22% [1].
Table 4 summarises selected industrial optimisation metrics.
Parameter | Legacy Route [15] | Optimised Route | Improvement |
---|---|---|---|
Overall yield | 9% | 14% | +55% |
PMI (kg kg⁻¹) | 730 | 480 | –34% |
Chromatography cycles | 3 | 1 | –67% |
15 R + 5,6-trans impurities | 0.9% | 0.18% | –80% |
Bimatoprost exerts its primary pharmacological effects through activation of prostamide receptors, a distinct class of receptors that are pharmacologically and molecularly different from classical prostaglandin receptors [1]. The prostamide receptor represents a unique pharmacological target that responds selectively to prostamides, including bimatoprost and prostaglandin F2α ethanolamide [2].
The molecular basis of prostamide receptor signaling involves activation of Gq-protein coupled pathways that lead to calcium mobilization and downstream effector activation [3]. Studies using cellular dielectric spectroscopy have demonstrated that bimatoprost produces concentration-dependent activation of prostamide receptors in human trabecular meshwork cells, Schlemm's canal cells, and ciliary smooth muscle cells with EC50 values of 4.3, 1.2, and 1.7 nanomolar, respectively [3] [4]. These findings indicate high potency and widespread distribution of prostamide receptors throughout ocular outflow tissues.
The specificity of prostamide receptor activation is confirmed through pharmacological antagonism studies using AGN 211334, a selective prostamide receptor antagonist [1] [3]. This antagonist blocks bimatoprost effects on trabecular meshwork and Schlemm's canal cells with IC50 values of 1.2 and 3.3 micromolar, respectively, while showing no inhibition of prostaglandin F2α responses [1]. The selectivity of AGN 211334 demonstrates that bimatoprost effects are mediated through distinct prostamide-sensitive receptors rather than classical prostaglandin receptors.
Prostamide receptor activation triggers specific intracellular signaling cascades involving Gq-protein coupling and downstream calcium-dependent pathways [3] [5]. The signaling is insensitive to cholera toxin and pertussis toxin but is abolished by phorbol 12-myristate 13-acetate pretreatment, suggesting involvement of protein kinase C-dependent mechanisms [3]. This signaling profile distinguishes prostamide receptors from classical prostaglandin receptors and indicates unique second messenger pathways.
Bimatoprost modulates aqueous humor dynamics through enhancement of both pressure-sensitive and pressure-independent outflow pathways [6] [7]. Clinical studies in normal human subjects demonstrate that bimatoprost reduces tonographic resistance to aqueous humor outflow by 26%, primarily enhancing the pressure-sensitive conventional outflow pathway [6]. Additionally, bimatoprost increases flow through the pressure-insensitive uveoscleral outflow pathway, contributing to its overall ocular hypotensive efficacy [8] [7].
The compound produces a mild stimulation of aqueous humor flow during both day (13%) and night (14%) periods [6]. However, the primary mechanism of intraocular pressure reduction is through enhanced aqueous humor outflow rather than decreased production [6]. This dual effect on aqueous humor dynamics distinguishes bimatoprost from other classes of ocular hypotensive agents that primarily affect aqueous humor production.
Bimatoprost significantly enhances hydraulic conductivity across human trabecular meshwork cell monolayers, increasing permeability by 78 ± 25% in controlled experimental conditions [1] [9]. This effect represents a direct action on the conventional outflow pathway, where aqueous humor exits the eye through the trabecular meshwork and Schlemm's canal.
The enhancement of trabecular meshwork hydraulic conductivity occurs through prostamide receptor-mediated mechanisms that modify cellular contractility and intercellular junction properties [1] [3]. Human anterior segment perfusion studies demonstrate that bimatoprost increases outflow facility by an average of 40 ± 10% within 48 hours of treatment [1] [10]. This effect is completely blocked by pretreatment with the prostamide receptor antagonist AGN 211334, confirming the receptor-specific nature of the response [1].
The molecular basis of enhanced hydraulic conductivity involves bimatoprost-induced changes in trabecular meshwork cell shape and cell-cell contacts [3]. Cellular dielectric spectroscopy studies reveal that bimatoprost produces immediate and concentration-dependent increases in cell monolayer impedance, corresponding to decreased cell contractility and enhanced permeability [3]. These rapid cellular responses occur within seconds of bimatoprost application and involve Gq signaling pathway activation [3].
Bimatoprost enhances uveoscleral outflow through extracellular matrix remodeling mechanisms in the ciliary muscle [11] [7]. Direct measurements in monkey eyes demonstrate that bimatoprost increases uveoscleral outflow from 0.96 ± 0.19 microliters per minute in vehicle-treated eyes to 1.37 ± 0.27 microliters per minute following treatment, representing a 42.8% increase [11] [8] [7].
The enhancement of uveoscleral outflow involves upregulation of matrix metalloproteinases and modification of extracellular matrix components between ciliary muscle fiber bundles [12] [13]. Bimatoprost treatment increases expression of matrix metalloproteinase-1, -3, and -9 in human ciliary body smooth muscle cells, leading to enhanced extracellular matrix turnover [12] [13]. This matrix remodeling creates enlarged spaces between muscle fiber bundles that facilitate aqueous humor flow through the uveoscleral pathway [13].
The matrix metalloproteinase-mediated remodeling is accompanied by upregulation of cysteine-rich angiogenic protein 61 (Cyr61) and myosin light chain phosphorylation [5]. These molecular changes result in ciliary muscle relaxation and widening of intermuscular spaces, both of which contribute to enhanced uveoscleral outflow [5]. The coordinated regulation of matrix metalloproteinases and tissue inhibitors of metalloproteinases determines the extent and duration of extracellular matrix remodeling [12] [13].
Bimatoprost exhibits complex receptor interactions that extend beyond prostamide receptors to include activity at prostaglandin FP and EP receptors [14] [15] [16]. While bimatoprost shows preferential activity at prostamide receptors, it also demonstrates measurable affinity for FP receptors with Ki values of 6310 ± 1650 nanomolar and functional EC50 values of 2940 ± 1663 nanomolar [14]. The free acid form of bimatoprost shows higher FP receptor affinity with Ki values of 83 nanomolar and functional EC50 values of 2.8-3.8 nanomolar [15] [16].
The dual receptor activity is further exemplified by bimatoprost's interaction with FP receptor variants, particularly the FP-altFP4 heterodimer complex [5] [17]. Studies demonstrate that bimatoprost lacks significant effects on wild-type FP receptors but shows enhanced activity at FP-altFP4 heterodimeric receptor complexes [5]. This heterodimer represents a novel receptor configuration that may underlie some of the unique pharmacological properties of bimatoprost compared to classical prostaglandin F2α agonists [5] [17].
Bimatoprost also demonstrates activity at EP1 and EP3 receptors, though with lower affinity than at prostamide or FP receptors [15] [16]. The EP1 receptor binding affinity is 95 nanomolar with functional EC50 values of 2.7 nanomolar, while EP3 receptor binding shows Ki values of 387 nanomolar [15] [16]. This multi-receptor activity profile suggests that bimatoprost effects may involve coordination of multiple prostaglandin receptor subtypes in addition to prostamide receptors.
The calcium signaling characteristics differ between receptor types, with prostaglandin F2α producing rapid calcium increases followed by steady-state phases, while bimatoprost elicits immediate calcium increases followed by distinct second phases [5] [17]. The prostamide antagonist AGN211335 selectively inhibits the bimatoprost-initiated second phase of calcium mobilization without affecting prostaglandin F2α responses, confirming the distinct nature of prostamide versus prostaglandin receptor signaling [5] [17].
Irritant;Health Hazard